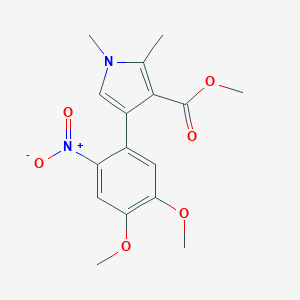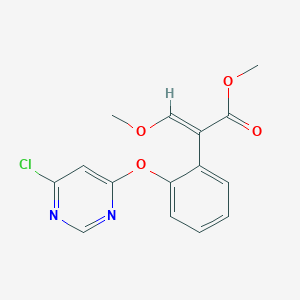
2-(甲基磺酰基)乙醇
描述
2-(Methylsulfonyl)ethanol, also known as Mesylate, is a versatile organic solvent with a wide range of uses in scientific research. It is a colorless, water-soluble liquid with a faint odor and low toxicity. Mesylate is used in a variety of applications, including as a reagent in organic synthesis, as a solvent for liquid-liquid extractions, and as a stabilizer in enzyme reactions. It is also used in the production of pharmaceuticals, agrochemicals, and industrial chemicals.
科学研究应用
由芳基氟化物合成酚类
2-(甲基磺酰基)乙醇可用作由芳基氟化物合成酚类的试剂 . 这一过程对生产各种化学品至关重要,包括药品和农用化学品。
2-(甲基磺酰基)乙基 N,N-双(2-氯乙基)磷酰二胺的制备
该化合物是另一种可以使用 2-(甲基磺酰基)乙醇合成的产物 . 尽管资料中没有提到具体用途,但最终产物在各个领域都有潜在的应用价值。
更复杂含硫化合物的合成
2-(甲基磺酰基)乙醇,也称为 2-羟乙基甲基砜,是一种用途广泛的合成更复杂含硫化合物的原料 . 这些化合物在各个领域都有广泛的应用,包括药品、农用化学品和聚合物的生产。
乙酰胆碱酯酶抑制剂和底物部分的研究
安全和危害
作用机制
Target of Action
2-(Methylsulfonyl)ethanol, also known as 2-Hydroxyethyl Methyl Sulfone, is a versatile building block used in the synthesis of more complex sulfur-containing compounds . It can be used for the studies of inhibitor and substrate moieties to acetylcholinesterase .
Mode of Action
It is known to be used as a reagent in the synthesis of phenols from aryl fluorides . It may also be used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of more complex sulfur-containing compounds .
Result of Action
It is known to be used in the synthesis of more complex sulfur-containing compounds .
属性
IUPAC Name |
2-methylsulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYFTKODBWKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164950 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15205-66-0 | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulfonyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulphonyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(METHANESULFONYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(methylsulfonyl)ethanol in the synthesis of Apremilast?
A1: 2-(Methylsulfonyl)ethanol serves as a crucial chiral building block in the chemoenzymatic synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. Specifically, the (R)-enantiomer of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol [(R)-3] is required. Two enzymatic approaches were investigated:
- Ketoreductase-mediated bioreduction: Ketoreductase KRED-P2-D12 facilitated the reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to yield (R)-3 with moderate conversion (48%) and good enantiomeric excess (93%). []
- Lipase-catalyzed kinetic resolution: Lipase from Aspergillus niger was employed to selectively hydrolyze the racemic acetate derivative of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. This method provided (R)-3 with excellent enantiomeric excess (>99%) and a 50% conversion rate, indicating high selectivity. []
Q2: Are there any studies exploring the stability of 2-(methylsulfonyl)ethanol under various conditions?
A3: While the provided abstracts don't delve into specific stability studies of 2-(methylsulfonyl)ethanol, it's important to note that its use in chemoenzymatic synthesis suggests a degree of stability under those reaction conditions. [] Further research dedicated to exploring its stability profile across different temperatures, pH levels, and solvent systems would be beneficial to fully understand its limitations and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)






